3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one
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Overview
Description
3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound with a pyrazinone core structure This compound is characterized by the presence of chlorine atoms at the 3 and 5 positions of the pyrazinone ring and an additional chlorine atom on the phenyl ring attached at the 6 position The methyl group is located at the 1 position of the pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of chlorine atoms at specific positions on the pyrazinone ring and the phenyl ring. This step often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the pyrazinone ring to other ring systems.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazinone derivatives.
Scientific Research Applications
3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: This compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypicolinic acid: This compound has a similar heterocyclic structure but with different functional groups and substitution patterns.
Other chlorinated pyrazinones: Compounds with similar core structures but different positions and numbers of chlorine atoms.
Uniqueness
3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
1269528-39-3 |
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Molecular Formula |
C11H7Cl3N2O |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
3,5-dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-16-8(6-3-2-4-7(12)5-6)9(13)15-10(14)11(16)17/h2-5H,1H3 |
InChI Key |
LGIIMCPIZRWLOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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